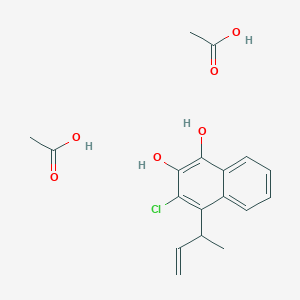![molecular formula C30H46O4S2 B14379523 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] CAS No. 88660-99-5](/img/structure/B14379523.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] is a chemical compound known for its unique structure and properties It features a disulfide bond linking two phenolic rings, each substituted with a hydroxymethyl group and an octyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] typically involves the following steps:
Formation of the Phenolic Rings: The phenolic rings are synthesized through a series of reactions starting from benzene derivatives. These reactions often include nitration, reduction, and alkylation to introduce the necessary substituents.
Introduction of the Disulfide Bond: The disulfide bond is introduced by oxidizing thiol groups. This can be achieved using reagents such as iodine or hydrogen peroxide under controlled conditions.
Final Assembly: The hydroxymethyl and octyl groups are introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an aqueous or organic solvent.
Reduction: Dithiothreitol or other thiol-based reducing agents.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] involves its ability to interact with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Disulfide Bond Interactions: The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]
- 2,2’-Disulfanediylbis(N-methylbenzamide)
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
Uniqueness
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both hydroxymethyl and octyl groups enhances its solubility and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
88660-99-5 |
|---|---|
Molekularformel |
C30H46O4S2 |
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
2-[[2-hydroxy-3-(hydroxymethyl)-5-octylphenyl]disulfanyl]-6-(hydroxymethyl)-4-octylphenol |
InChI |
InChI=1S/C30H46O4S2/c1-3-5-7-9-11-13-15-23-17-25(21-31)29(33)27(19-23)35-36-28-20-24(18-26(22-32)30(28)34)16-14-12-10-8-6-4-2/h17-20,31-34H,3-16,21-22H2,1-2H3 |
InChI-Schlüssel |
KVUZOFGYXAIJGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)CCCCCCCC)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)

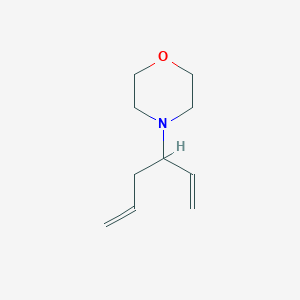
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
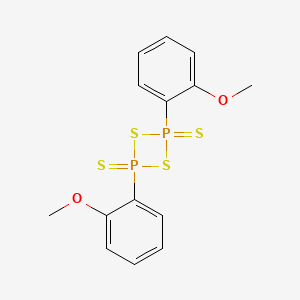
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
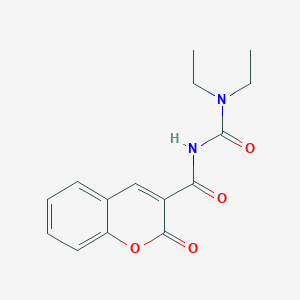
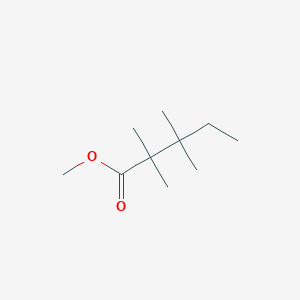
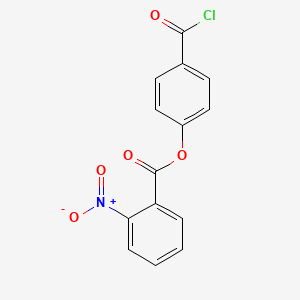
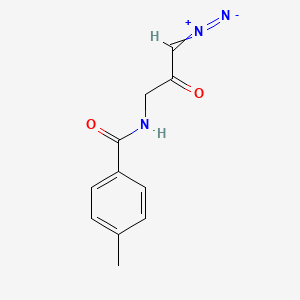
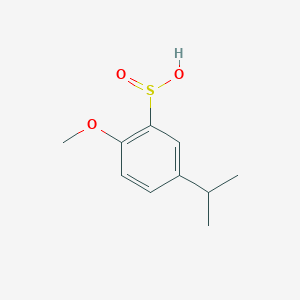
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
